N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a unique and complex organic compound with various potential applications in scientific research. This compound’s intricate structure hints at its versatile reactivity and the diverse range of reactions it can undergo.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps, leveraging various organic reactions:
Starting Materials: : Mesityl bromide, indole-3-carboxylic acid, and morpholine are commonly used as starting materials.
Formation of Indole Sulfonyl Chloride: : Indole-3-carboxylic acid reacts with thionyl chloride to form indole-3-sulfonyl chloride under reflux conditions.
Nucleophilic Substitution: : Indole-3-sulfonyl chloride undergoes nucleophilic substitution with morpholine to form indole-morpholine sulfonamide.
Amidation: : The resultant sulfonamide is further reacted with N-mesityl bromoacetamide under basic conditions to yield the final compound.
Industrial Production Methods
In an industrial context, the synthesis may be optimized for large-scale production:
Efficient Use of Catalysts: : Catalysts such as Lewis acids may be employed to increase reaction rates and yields.
Continuous Flow Reactors: : Utilizing continuous flow reactors can enhance reaction efficiency and safety.
Purification Techniques: : High-performance liquid chromatography (HPLC) is often used for purification to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, forming various oxidized derivatives.
Reduction: : The sulfonyl group may undergo reduction under specific conditions, altering the compound’s reactivity and properties.
Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible, given the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Conditions: : Often involve polar solvents such as dimethyl sulfoxide (DMSO) and catalysts.
Major Products Formed
Oxidized derivatives of the indole moiety.
Reduced sulfonamide derivatives.
Various substituted analogs depending on the nature of the substituent introduced.
Scientific Research Applications
N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has a range of applications:
Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of novel compounds.
Biology: : Studied for its potential interactions with biological macromolecules, which could lead to the development of new biochemical tools.
Medicine: : Investigated for its therapeutic potential, possibly acting as a lead compound in drug discovery efforts.
Industry: : Its unique properties may find uses in material science, including the development of specialty polymers or coatings.
Mechanism of Action
The exact mechanism of action for N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can vary depending on its application:
Molecular Targets: : It can interact with enzymes, possibly inhibiting their activity or modifying their substrate specificity.
Pathways Involved: : It may modulate signaling pathways in biological systems, influencing processes such as cell proliferation or apoptosis.
Comparison with Similar Compounds
When comparing N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide to similar compounds:
N-mesityl-2-((1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide: : Similar but with a piperidine instead of morpholine, potentially altering its pharmacological properties.
N-mesityl-2-((1-(2-pyrrolidino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide: : A pyrrolidine analog that might exhibit different reactivity or biological activity.
The uniqueness of this compound lies in the morpholine ring, which can influence its electronic properties and interactions with targets.
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Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-17-12-18(2)25(19(3)13-17)26-23(29)16-34(31,32)22-14-28(21-7-5-4-6-20(21)22)15-24(30)27-8-10-33-11-9-27/h4-7,12-14H,8-11,15-16H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSDEPJUVLJXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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